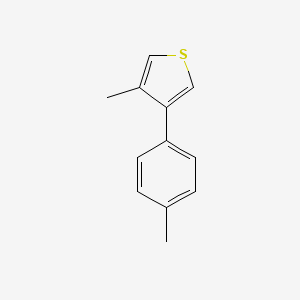

3-Methyl-4-(p-tolyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

3-methyl-4-(4-methylphenyl)thiophene |

InChI |

InChI=1S/C12H12S/c1-9-3-5-11(6-4-9)12-8-13-7-10(12)2/h3-8H,1-2H3 |

InChI Key |

ORXGQTNMBBCHBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC=C2C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Methyl 4 P Tolyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring and Phenyl Moiety

The thiophene ring is more susceptible to electrophilic attack than benzene (B151609), and this reactivity is further enhanced by the electron-donating methyl and p-tolyl groups. nih.govwikipedia.org Electrophilic substitution on thiophenes generally occurs preferentially at the C2 (or α) position, as the intermediate carbocation is more stabilized by resonance. uomustansiriyah.edu.iqpearson.com For 3-methyl-4-(p-tolyl)thiophene, the available α-positions are C2 and C5. The directing effects of the substituents will influence the regioselectivity of these reactions.

Common electrophilic substitution reactions applicable to this compound include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) would likely lead to bromination at the C2 or C5 position. Direct bromination of a related compound, 3-(p-tolyl)thiophene-2-carboxylic acid, with NBS showed poor regioselectivity, highlighting the need for directing groups in some cases.

Nitration and Sulfonation: These reactions would also be expected to occur at the vacant α-positions of the thiophene ring.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups onto the thiophene ring, again favoring the α-positions.

The p-tolyl group can also undergo electrophilic substitution, although it is generally less reactive than the thiophene ring. The methyl group on the phenyl ring is an ortho-, para-director, meaning substitution would occur at the positions ortho to the methyl group.

Nucleophilic Reactions and Addition Processes

Nucleophilic attack on the thiophene ring itself is uncommon unless the ring is activated by strongly electron-withdrawing groups. However, derivatives of this compound can undergo nucleophilic reactions. For instance, if a leaving group such as a halogen is introduced onto the thiophene ring via electrophilic substitution, it can be displaced by a nucleophile.

Ruthenium and osmium complexes of thiophenes have been shown to undergo nucleophilic addition reactions, where the nucleophile attacks a carbon atom of the coordinated thiophene ring. ucl.ac.uk While not a direct reaction of this compound, this demonstrates a mode of reactivity for thiophenes in organometallic contexts.

Cross-Coupling Reactions for Further Derivatization and Polymerization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of this compound are excellent substrates for these transformations. jcu.edu.au

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. For example, a brominated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups. jcu.edu.aumdpi.com

Stille Coupling: This reaction uses an organotin reagent and a palladium catalyst. It is another effective method for creating new C-C bonds with thiophene derivatives. jcu.edu.au

Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. jcu.edu.au

Direct Arylation: Recent methods allow for the direct C-H arylation of thiophenes, avoiding the need for pre-functionalization. acs.org For instance, direct β-arylation of thiophenes has been achieved at room temperature using a palladium catalyst. acs.orgacs.org

These cross-coupling reactions are fundamental in the synthesis of conjugated polymers based on thiophene units. rsc.orgnih.gov The resulting polymers often exhibit interesting electronic and optoelectronic properties. For example, poly(3-alkylthiophenes) are well-studied for their semiconducting properties. The polymerization of functionalized thiophene monomers, which can be prepared from starting materials like this compound, allows for the creation of regioregular polymers with tailored properties. rsc.org

A summary of common cross-coupling reactions for thiophene derivatization is presented below:

| Reaction Name | Coupling Partners | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | Palladium | Tolerant of many functional groups, mild reaction conditions. |

| Stille | Organotin Reagent + Organic Halide | Palladium | Mild conditions, but toxicity of tin reagents is a concern. |

| Kumada | Grignard Reagent + Organic Halide | Nickel or Palladium | Highly effective for C-C bond formation. |

| Direct C-H Arylation | Thiophene + Aryl Halide | Palladium | Atom-economical, avoids pre-functionalization of thiophene. |

Cycloaddition Reactions and Pericyclic Processes Involving the Thiophene System

Thiophenes are generally poor dienes in Diels-Alder reactions due to their aromatic stability. ingentaconnect.comresearchtrends.net However, they can participate in cycloaddition reactions under certain conditions, such as high temperatures or when substituted with electron-withdrawing groups. ingentaconnect.com In some cases, thiophenes can act as dienophiles. ingentaconnect.comresearchgate.net

Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone significantly alters the reactivity of the thiophene ring, making it a more effective diene in [4+2] cycloaddition reactions. researchtrends.net The resulting cycloadducts can be versatile intermediates for further synthesis. researchtrends.net

Intramolecular [3+2] cycloaddition reactions involving alkynyl sulfides have been used to synthesize highly substituted fused thiophenes through thiophenium ylide intermediates. nih.gov Another approach involves the rhodium-catalyzed [3+2] cycloaddition of 1,2,3-thiadiazoles with alkynes to generate thiophenes. bohrium.com

Oxidation and Reduction Chemistry of the Thiophene Core and Substituents

The thiophene ring can be oxidized, although this can sometimes lead to ring-opening or polymerization. evitachem.com Oxidation of the sulfur atom to form a thiophene S-oxide or S,S-dioxide is a key transformation that, as mentioned, activates the ring for cycloaddition reactions. researchtrends.net The methyl group on the thiophene ring and the p-tolyl group can also be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction of the thiophene ring is possible but typically requires harsh conditions. The carboxylic acid groups, if present on a derivative, can be reduced to alcohols using reagents like lithium aluminum hydride.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanism of electrophilic aromatic substitution on thiophenes is generally considered to be analogous to that of benzene, proceeding through a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex). imperial.ac.uk The stability of this intermediate determines the regioselectivity and rate of the reaction. For thiophene, attack at the C2 position leads to a more stabilized intermediate than attack at C3, explaining the preference for α-substitution. uomustansiriyah.edu.iq

Kinetic studies of the bromination of various thiophene derivatives have provided activation energies and supported the proposed electrophilic substitution mechanism. niscpr.res.in For direct C-H arylation, kinetic isotope effect studies have provided evidence for a Heck-type reaction pathway involving concerted carbopalladation and base-assisted anti-elimination, rather than a traditional electrophilic aromatic substitution mechanism. acs.org

Thermodynamic studies on the pyrolysis of thiophene have investigated the various decomposition pathways. acs.org While not directly on the title compound, such studies provide insight into the fundamental stability and reaction pathways of the thiophene ring system at high temperatures. Computational studies on dinitro-substituted thiophenes have explored the kinetic and thermodynamic aspects of nucleophilic aromatic substitution, highlighting how steric effects influence reactivity differently in thiophene versus benzene systems. rsc.org

Identification of Reaction Intermediates through Spectroscopic Methods

The identification of transient species and reaction intermediates is crucial for understanding the stepwise mechanism of chemical transformations involving this compound. Spectroscopic methods are powerful tools for this purpose, providing insights into the structural evolution of reactants into products.

In the study of reactions involving thiophene derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. For instance, in transformations of related thiophene compounds, the disappearance of reactant signals and the appearance of new peaks in ¹H and ¹³C NMR spectra can confirm the formation of intermediates. For example, in the synthesis of thiophene-based hybrids, the IR spectrum of an intermediate might show the disappearance of a carbonyl group signal and the emergence of bands corresponding to new functional groups like amino and cyano groups. scirp.org Mass spectrometry further corroborates the formation of intermediates by providing their molecular ion peaks. scirp.orgscirp.org

A specific example can be seen in the synthesis of mesoionic 1,3-thiazolium-5-thiolate derivatives, where N-(p-Trifluoromethylbenzoyl)-N-methyl-C-p-tolylglycine serves as a precursor. researchgate.net The progress of the reaction to form these mesoionic compounds can be monitored by Thin Layer Chromatography (TLC), while the structures of the resulting intermediates and final products are unequivocally confirmed using a combination of IR, UV, Mass spectrometry, and both 1D and 2D NMR techniques. researchgate.net The use of DEPT (Distortionless Enhancement by Polarization Transfer) and HETCOR (Heteronuclear Correlation) experiments are particularly valuable in assigning the ¹³C and ¹H NMR signals, respectively, thus authenticating the proposed structures of any intermediates. researchgate.net

In the context of nucleophilic substitution reactions involving related heterocyclic systems, NMR data has been instrumental in observing the influence of substituents on the chemical shifts of protons, which indicates the electronic changes occurring during the reaction and helps in postulating the structure of intermediates. arpgweb.com For example, the downfield shift of a proton resonance can indicate the electron-withdrawing effect of a newly introduced group. arpgweb.com

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 P Tolyl Thiophene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When 3-Methyl-4-(p-tolyl)thiophene (molecular weight: 188.29 g/mol ) is subjected to electron impact ionization, it forms a molecular ion (M⁺) which then undergoes fragmentation into smaller, charged species. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments provides a roadmap to the molecule's original structure.

The fragmentation of substituted thiophenes is influenced by the nature and position of its substituents. researchgate.netarkat-usa.org For this compound, the fragmentation is expected to proceed through several key pathways based on the stability of the resulting carbocations and radical species. libretexts.org The most prominent fragmentation pathways would involve the cleavage of the bonds connecting the substituents to the thiophene (B33073) ring and the bond between the two aromatic rings.

A primary fragmentation event is the cleavage of the C-C bond between the thiophene and the p-tolyl ring. This can result in two significant fragment ions:

A tolyl cation ([C₇H₇]⁺) at m/z = 91: This is a very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group, often rearranging to the highly stable tropylium ion. Its presence is a strong indicator of the p-tolyl moiety.

A methyl-thienyl cation ([C₅H₅S]⁺) at m/z = 97: This fragment confirms the presence of the methyl-substituted thiophene ring.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Significance |

|---|---|---|

| 188 | [C₁₂H₁₂S]⁺ | Molecular Ion (M⁺) |

| 173 | [C₁₁H₉S]⁺ | Loss of a methyl radical (CH₃) |

| 97 | [C₅H₅S]⁺ | Methyl-thienyl cation |

| 91 | [C₇H₇]⁺ | Tolyl cation (rearranges to tropylium) |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the thiophene ring, the p-tolyl group, and the methyl substituent. The assignments are based on established data for substituted thiophenes and aromatic compounds. researchgate.netnasa.gov

Key vibrational modes include:

Aromatic C-H Stretching: Bands observed in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations on both the thiophene and the p-tolyl rings.

Aliphatic C-H Stretching: Absorptions in the 2960-2850 cm⁻¹ range correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) group.

C=C Aromatic Ring Stretching: A series of bands, typically between 1620 cm⁻¹ and 1448 cm⁻¹, are assigned to the C=C stretching vibrations within the two aromatic rings. researchgate.net

Methyl Group Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl group are typically observed around 1448 cm⁻¹ and 1379 cm⁻¹, respectively. researchgate.net

C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring gives rise to a band typically found near 920 cm⁻¹. researchgate.net

C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region are due to C-H out-of-plane bending. A band around 835 cm⁻¹ is characteristic of the C-H deformation on the substituted thiophene ring, while a band in the 840-810 cm⁻¹ range would confirm the 1,4-disubstitution (para) pattern of the tolyl group. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Thiophene and p-Tolyl Rings |

| ~2920 | Aliphatic C-H Stretch | Methyl Group |

| ~1610, ~1520, ~1450 | C=C Ring Stretch | Aromatic Rings |

| ~1448, ~1379 | C-H Bend (Deformation) | Methyl Group |

| ~920 | C-S Stretch | Thiophene Ring |

| ~820 | C-H Out-of-Plane Bend | p-Disubstituted Tolyl Ring |

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds and is highly effective for characterizing the carbon backbone of conjugated systems like thiophenes. mdpi.com For this compound, Raman spectroscopy is valuable for confirming the structure of the conjugated π-system.

Key applications include:

Confirmation of Aromatic Structure: The most intense peaks in the Raman spectra of polyconjugated thiophene compounds are typically the symmetric C=C stretching mode (around 1450-1500 cm⁻¹) and the C-C intra-ring stretching mode (around 1350-1400 cm⁻¹). researchgate.net These modes are highly sensitive to the degree of conjugation and planarity of the molecule. nih.gov

Skeletal Vibrations: Raman spectroscopy can clearly resolve the skeletal vibrations of the thiophene and tolyl rings, providing a detailed fingerprint of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can be employed to obtain significantly enhanced Raman signals, which is useful for analyzing thin films or trace amounts of the material. rsc.org

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence and connectivity of all major functional groups.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated molecules like this compound, the primary electronic transitions are π → π* transitions. libretexts.org The conjugation between the thiophene ring and the p-tolyl ring creates an extended π-electron system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This results in an absorption maximum (λmax) at a longer wavelength compared to the individual, unconjugated chromophores. While thiophene itself absorbs around 235 mμ, the addition of an aryl substituent significantly shifts this absorption to a longer wavelength (a bathochromic shift). nii.ac.jp For aryl-substituted thiophenes, the λmax is typically observed in the 250-350 nm range, depending on the specific substituents and the solvent used. uni-halle.denih.gov The intensity of this absorption, given by the molar absorptivity (ε), is generally high for these allowed π → π* transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Electronic Transition |

|---|---|---|

| λmax | ~280 - 320 nm | π → π* |

Many thiophene-based materials are known to be fluorescent, meaning they absorb light at a specific wavelength and then emit light at a longer, lower-energy wavelength. rsc.org This property is highly dependent on the molecular structure, particularly the extent of conjugation and molecular rigidity. nih.gov The substitution of a thiophene ring with a phenyl group has been shown to increase the photoluminescence quantum yield (PLQY) in some oligomers. nih.gov

Investigations into the photoluminescence of this compound would involve:

Measuring Emission Spectra: An excitation wavelength, determined from the UV-Vis absorption spectrum, is used to irradiate the sample, and the resulting emission spectrum is recorded. The peak of this spectrum gives the maximum emission wavelength (λem). Thiophene-based fluorophores often exhibit large Stokes shifts (the difference between λmax and λem). researchgate.net

Determining Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Highly emissive thiophene materials are being developed for applications such as fluorescent biomarkers and organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Lifetime Measurements: Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of this compound are directly related to its electronic structure, and such studies provide valuable information for its potential use in optoelectronic applications. researchgate.netresearchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. While studies on related structures containing thiophene and p-tolyl moieties are available, direct experimental data on the solid-state structure of this compound through single crystal or powder X-ray diffraction is not present in the accessed resources.

Therefore, the following sections on Single Crystal X-ray Diffraction and Powder X-ray Diffraction for Crystalline Phase Analysis cannot be completed with the specific, detailed research findings and data tables as requested for this compound. The information is not publicly available in the searched scientific literature.

Single Crystal X-ray Diffraction

No published single crystal X-ray diffraction studies for this compound were found. Consequently, crystallographic data such as lattice parameters, space group, and detailed molecular geometry derived from such a study are not available.

Powder X-ray Diffraction for Crystalline Phase Analysis

There are no available powder X-ray diffraction data for this compound in the reviewed literature. This information is essential for analyzing the crystalline phase, identifying polymorphic forms, and determining the degree of crystallinity of the solid material. Without experimental data, a discussion of the crystalline phase analysis for this specific compound cannot be provided.

Theoretical and Computational Chemistry Studies of 3 Methyl 4 P Tolyl Thiophene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. Calculations for thiophene (B33073) derivatives are often performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p), to provide detailed insights into their molecular and electronic properties. mdpi.comacs.org These theoretical investigations are crucial for corroborating and explaining experimental findings, as well as predicting properties for which experimental data is unavailable. arpgweb.com

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For 3-Methyl-4-(p-tolyl)thiophene, the key conformational variable is the dihedral angle between the plane of the thiophene ring and the plane of the p-tolyl ring. The rotation around the single bond connecting these two rings is subject to steric hindrance, primarily between the hydrogen atoms on the adjacent rings and the methyl group on the thiophene ring.

Computational studies on analogous bi-aryl systems involve systematically rotating one ring relative to the other to map the potential energy surface. acs.org The conformation with the lowest energy is the most stable. In similar structures, like 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide, the thiophene and p-tolyl rings are significantly twisted relative to each other to minimize steric repulsion, with a reported dihedral angle of 71.13°. vulcanchem.com For this compound, DFT calculations would similarly predict a non-planar (twisted) ground state geometry as the most stable conformer. The optimization process ensures all forces on the atoms are negligible, and the resulting structure represents a true energy minimum, which is confirmed by the absence of imaginary frequencies in subsequent vibrational calculations. mdpi.com

Table 1: Key Conformational Parameters in Thiophene-Aryl Systems This table presents typical data obtained from geometry optimization studies on related compounds.

| Parameter | Description | Typical Calculated Value Range | Significance |

|---|---|---|---|

| Dihedral Angle (Thiophene-Aryl) | The angle between the planes of the two aromatic rings. | 40° - 80° | Determines the degree of π-conjugation and steric hindrance between the rings. |

| Relative Energy (kcal/mol) | Energy difference between various rotational conformers. | 0 - 5 kcal/mol | Indicates the stability of different conformers at room temperature. ethz.ch |

| Bond Length (C-C inter-ring) | The length of the single bond connecting the thiophene and p-tolyl rings. | 1.47 - 1.49 Å | Reflects the balance between single-bond character and partial double-bond character from conjugation. |

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true minimum (no imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com

For this compound, the predicted spectrum would feature characteristic vibrations from the thiophene ring, the p-tolyl group, and the methyl substituents. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The stretching vibrations of the methyl (CH₃) group are expected between 3050 and 2900 cm⁻¹. scialert.net The C=C stretching modes within the aromatic rings usually appear in the 1650-1400 cm⁻¹ range. researchgate.net The C-S stretching vibration of the thiophene ring is harder to pinpoint as it falls in the fingerprint region (873-650 cm⁻¹), where it can couple with other vibrations. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds This table is a representation of typical results from DFT vibrational analysis.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | Thiophene & p-tolyl rings | 3100 - 3050 | scialert.net |

| Asymmetric CH₃ Stretch | Methyl groups | ~2980 | scialert.net |

| Symmetric CH₃ Stretch | Methyl groups | ~2925 | scialert.net |

| Aromatic C=C Stretch | Thiophene & p-tolyl rings | 1610, 1515, 1490 | researchgate.net |

| Symmetric CH₃ Bending | Methyl groups | ~1390 | scialert.net |

| C-S Stretch | Thiophene ring | ~870 - 650 | researchgate.net |

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.commdpi.com

For this compound, DFT calculations would show that both the HOMO and LUMO are π-type orbitals distributed across the conjugated system of the thiophene and p-tolyl rings. In similar aryl-thiophene derivatives, the HOMO is typically localized over the entire π-conjugated framework, indicating its electron-donating nature. mdpi.com The LUMO is also spread across the rings, representing the region where an incoming electron would be accommodated. mdpi.com Studies on N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide, a closely related structure, show a HOMO-LUMO gap of approximately 4.23 eV, indicating good stability. mdpi.com

Table 3: Representative FMO Data from DFT Calculations on Aryl-Thiophene Derivatives

| Parameter | Typical Value (eV) | Significance | Reference |

|---|---|---|---|

| EHOMO | -5.8 to -6.5 | Indicates electron-donating capability. Less negative values mean better donation. | mdpi.comnih.gov |

| ELUMO | -1.6 to -2.2 | Indicates electron-accepting capability. Less negative values mean poorer acceptance. | mdpi.comnih.gov |

| Energy Gap (ΔE) | 3.9 to 4.6 | Measure of chemical reactivity and kinetic stability. Larger gap means higher stability. | mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. researchgate.net The map displays different potential values with different colors: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) located over the π-electron clouds of the thiophene and p-tolyl rings, with a particularly strong negative region near the electron-rich sulfur atom. mdpi.comnih.gov These are the sites most likely to be attacked by electrophiles. Conversely, the regions of positive potential (blue) would be found around the hydrogen atoms of the methyl groups and the aromatic rings, marking them as the probable sites for nucleophilic attack. mdpi.com

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative, atom-specific measure of reactivity. scm.com Derived from DFT, the Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the molecule changes. mdpi.com Condensed Fukui functions simplify this by assigning a value to each atom (k):

fk+ : For nucleophilic attack (electron acceptance), calculated from the electron population difference between the neutral and anionic states. A high fk+ value indicates a good site for a nucleophile to attack. arpgweb.com

fk- : For electrophilic attack (electron donation), calculated from the difference between the cationic and neutral states. A high fk- value indicates a site prone to attack by an electrophile. arpgweb.com

For this compound, calculations would likely show high fk- values on the sulfur atom and specific carbon atoms of the thiophene ring, identifying them as the primary sites for electrophilic attack. The carbon atoms susceptible to nucleophilic attack would be identified by high fk+ values. These local reactivity descriptors provide a more refined understanding of the molecule's chemical behavior than global descriptors like the HOMO-LUMO gap. scm.comniscpr.res.in

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions involving thiophene derivatives. These theoretical studies provide valuable insights into reaction pathways, transition states, and the electronic factors that govern reactivity.

In another example, the photochemical isomerization of thiophenes has been investigated using computational methods. researchgate.net Theoretical studies on model systems like 2-phenylthiophene (B1362552) have explored various potential mechanisms, including internal cyclization-isomerization and zwitterion-tricyclic routes. researchgate.net These calculations help to identify the most probable reaction pathways by determining the structures of key intermediates and conical intersections, which are crucial in photochemical transformations. researchgate.net

The reactivity of thiophene derivatives in nucleophilic substitution reactions has also been a subject of computational investigation. Theoretical and experimental studies on the reaction between alkyl nitroindazoles and 2-(p-tolyl)acetonitrile have utilized DFT to understand the electronic distribution and reactivity of the molecules involved. arpgweb.com These studies establish a correlation between the molecular structure and the observed reactivity, providing a deeper understanding of the reaction mechanism. arpgweb.com

Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data and confirm molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, primarily DFT, has become a valuable tool in structural elucidation. nih.govwsu.edu The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov The accuracy of these predictions can be influenced by the choice of the density functional, the basis set, and the geometry used in the calculation. nih.gov

Studies have shown that for accurate prediction of ¹H-NMR chemical shifts, the choice of geometry is more critical than for ¹³C-NMR shifts. nih.gov Different DFT functionals, such as B3LYP, M06-2X, and PBE0, combined with various basis sets like 6-311+G(2d,p) and TZVP, are often tested to find the best correlation with experimental data. nih.govmdpi.com For instance, a study on conjugated linolenic acids demonstrated that DFT calculations can accurately predict ¹H chemical shifts, which aids in the unequivocal identification of geometric isomers and resolves ambiguities in experimental resonance assignments. mdpi.com The development of machine learning models trained on large datasets of calculated and experimental NMR data is further enhancing the accuracy and speed of chemical shift prediction. frontiersin.org

Below is an interactive table showcasing the Mean Absolute Error (MAE) for ¹H and ¹³C NMR chemical shift predictions using different machine learning and DFT methods.

| Method | ¹H MAE (ppm) | ¹³C MAE (ppm) |

| ShiftML | 0.49 | 4.3 |

| DFTNN | N/A | N/A |

| ExpNN-ff | 0.14 | 1.21 |

This data is based on findings from various studies and illustrates the general accuracy of these methods. frontiersin.org

Theoretical simulations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra are crucial for understanding the electronic transitions and vibrational modes of a molecule.

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. nih.gov These calculations can predict the absorption maxima (λmax) which correspond to electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For thiophene derivatives, these simulations can help understand how structural modifications affect the electronic properties and the resulting absorption spectra. nih.gov

Studies on Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics. rsc.orgnih.gov Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules like this compound and its derivatives.

The key parameters that determine the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). rsc.org These properties are related to the molecule's ability to interact with an applied electric field, leading to a nonlinear response. Computational studies focus on calculating these hyperpolarizabilities to assess the NLO potential of a compound. mdpi.comrsc.org

The design of molecules with large NLO responses often follows a D-π-A (donor-π-acceptor) architecture. rsc.org In the case of thiophene derivatives, the thiophene ring can act as a π-spacer, facilitating intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. rsc.org Computational studies can model the effect of different donor and acceptor substituents on the ICT and, consequently, on the NLO properties. mdpi.com

For example, a study on thieno[3,2-b]thiophene-based compounds investigated how structural modifications influenced their NLO characteristics. rsc.org The calculations showed that specific donor substitutions could significantly enhance the first and second hyperpolarizabilities. rsc.org The table below presents computed NLO data for a series of designed thiophene-based compounds from a theoretical study, illustrating the impact of different substituents. rsc.org

| Compound | First Hyperpolarizability (βtot) (esu) | Second Hyperpolarizability (γtot) (esu) |

| DBTR (Reference) | - | - |

| DBTD4 | 6.68 x 10⁻²⁸ | - |

| DBTD5 | 6.23 x 10⁻²⁸ | 6.20 x 10⁻³³ |

| DBTD6 | - | 6.59 x 10⁻³³ |

Note: The values are taken from a specific computational study and serve as an example of how NLO properties are reported. rsc.org

Frontier molecular orbital (FMO) analysis, which examines the HOMO and LUMO energy levels and their gap, is also a crucial part of NLO studies. nih.gov A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov

Applications of 3 Methyl 4 P Tolyl Thiophene in Materials Science and Technology

Organic Electronics and Optoelectronics

The field of organic electronics leverages the unique properties of carbon-based molecules to create devices that are flexible, lightweight, and can be manufactured through cost-effective methods like printing. Thiophene-based materials are central to this field, serving as active components in a range of devices. nih.govfrontiersin.orgresearchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a commercially successful technology used in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer and charge-transporting layers. Thiophene (B33073) derivatives are frequently employed due to their excellent charge transport and luminescent properties. nih.govnih.govrsc.orgresearchgate.net The substitution on the thiophene ring can tune the emission color and improve device efficiency and stability. For instance, donor-acceptor molecules incorporating tolyl groups have been investigated for use in OLEDs, demonstrating the relevance of this functional group in designing emissive materials. mdpi.comresearchgate.net While specific data for 3-Methyl-4-(p-tolyl)thiophene in OLEDs is not available, related structures are known to be used. For example, a blue host material for OLEDs, 6-anthracene-9-yl-2,3-di-p-tolyl-benzo[b]thiophene, has been developed, showing high power efficiency and enhanced lifetime, underscoring the utility of the tolyl group in stable OLED materials. semanticscholar.org

Active Materials in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible circuits, displays, and sensors. The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene-based materials, particularly polythiophenes and oligothiophenes, are among the most studied organic semiconductors for OFETs due to their potential for high mobility. nih.govmdpi.comnih.gov The molecular packing in the solid state, which is influenced by the substituents on the thiophene ring, plays a crucial role in determining the charge transport properties. rsc.org

Research on tolyl-substituted oligothiophenes has indicated their potential in OFETs, although specific performance metrics for this compound are not detailed in the available literature. acs.org Studies on poly(3,4-dialkylterthiophenes) have demonstrated that substitution at the 3 and 4 positions can yield high transistor mobilities, suggesting that the substitution pattern of this compound is favorable for this application. acs.org

Role in Photovoltaic Devices and Organic Solar Cells (OSCs)

Organic solar cells (OSCs) offer the potential for low-cost, flexible, and large-area solar energy conversion. The active layer in an OSC typically consists of a blend of an electron donor and an electron acceptor material. Thiophene-based polymers and small molecules are widely used as electron donor materials due to their strong light absorption in the visible spectrum and efficient charge generation and transport. espublisher.comacs.orgresearchgate.netresearchgate.net The energy levels and bandgap of these materials, which are critical for device performance, can be tuned by chemical modification. beilstein-journals.org

While there is no specific data on the use of this compound in OSCs, research on related compounds highlights the potential of its structural motifs. For example, 3-methylthiophene (B123197) has been investigated as an environmentally friendly solvent for the fabrication of high-performance organic solar cells, achieving power conversion efficiencies over 18%. nih.gov Furthermore, derivatives of 3-phenylthiophene (B186537) have been utilized as sensitizers to enhance the performance and stability of solar cells. acs.org These findings suggest that the methyl and aryl substituents on the thiophene ring of this compound could be beneficial for photovoltaic applications.

Sensor Technologies

The sensitivity of the electronic and optical properties of conjugated polymers to their environment makes them excellent candidates for sensor applications. Thiophene-based materials have been successfully employed in the development of both chemical sensors and biosensors. researchgate.net

Development of Chemical Sensors

Chemical sensors based on thiophene polymers detect the presence of specific analytes through changes in their conductivity or optical properties upon interaction with the target substance. The functional groups attached to the thiophene backbone can be tailored to achieve selectivity towards particular analytes. While there are no specific reports on the use of this compound in chemical sensors, the general class of polythiophenes is well-studied for this purpose. espublisher.com For instance, polymers derived from 3-substituted thiophenes have been used for the detection of various organic and biological molecules. mdpi.com

Applications in Biosensors (e.g., optical probes, non-clinical imaging)

In the realm of biosensors, thiophene derivatives are utilized for their fluorescent properties and their ability to interact with biological molecules. They can act as optical probes for the detection of proteins and DNA. researchgate.netacs.org The design of thiophene-based materials for biosensing often involves incorporating specific functional groups that can bind to the target biomolecule. Although no direct applications of this compound in biosensors have been documented, the general principles of thiophene-based biosensor design suggest that appropriate functionalization of this core structure could lead to its use as a biosensing platform.

Photocatalysis and Energy Conversion Applications

Thiophene derivatives are recognized for their outstanding electrical properties, which has led to their use in various light-driven applications, including photocatalysis and energy conversion. mdpi.comresearchgate.net The core principle of photocatalysis involves a semiconductor material that, upon light absorption, generates electron-hole pairs. These charge carriers can then participate in redox reactions, such as degrading pollutants or splitting water to produce hydrogen. mdpi.comfrontiersin.org An ideal photocatalyst should possess a wide light-harvesting region, a long carrier lifetime, and a strong driving force for oxidation or reduction reactions. frontiersin.org

While specific studies on this compound as a standalone photocatalyst are not prominent, its structural motifs are relevant to materials designed for these purposes. Thiophene-based materials are often integrated into more complex systems like heterostructures or conjugated polymers to enhance photocatalytic efficiency. mdpi.comresearchgate.net For instance, graphitic carbon nitride (g-C₃N₄), a popular photocatalyst, is often modified with thiophene-containing compounds to improve its performance in applications like hydrogen production and CO₂ reduction. mdpi.comresearchgate.net The thiophene unit, with its electron-rich nature, can facilitate charge separation and transfer, which are critical steps in the photocatalytic cycle. acs.org The p-tolyl group on the this compound scaffold can further influence the electronic properties, potentially tuning the bandgap and light absorption characteristics of a larger system it is incorporated into.

In the context of energy conversion, particularly in dye-sensitized solar cells (DSSCs), thiophene units serve as crucial components of organic dyes. espublisher.com They act as π-conjugated linkers that facilitate electron transport from the photo-excited dye to the semiconductor's conduction band. The electronic properties and molecular geometry of the thiophene linker, as influenced by substituents like methyl and p-tolyl groups, are critical for optimizing device efficiency.

Polymer and Conjugated Material Chemistry

Integration into Conjugated Polymers for Electronic Applications

Polythiophenes are a major class of conjugated polymers known for their exceptional electrical and optical properties, as well as their chemical and thermal stability. nih.gov This makes them highly valuable for a wide range of electronic applications, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and light-emitting diodes (LEDs). nih.govresearchgate.net The conductive nature of these polymers arises from the extended system of delocalized π-electrons along the polymer backbone, created by the overlapping p-orbitals of the thiophene rings. nih.gov

The specific properties of polythiophenes can be finely tuned by introducing substituents onto the thiophene ring. nih.gov The incorporation of a structural unit like this compound into a polymer chain would significantly influence its characteristics. The p-tolyl group, a bulky aromatic substituent, would affect the polymer's morphology, solubility, and solid-state packing. The regiochemistry of such substitutions is crucial, as it dictates the ability of the polymer chains to self-assemble into ordered structures, which in turn impacts charge carrier mobility. acs.org For example, while poly(3-hexylthiophene) (P3HT) is widely studied for its good processability and high charge carrier mobility, introducing different side chains is a key strategy for optimizing performance. nih.govacs.org

The electronic nature of the p-tolyl group can also modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. google.com This control over the energy bandgap is a central goal in the synthesis of functional π-conjugated systems for electronic devices. nih.gov By carefully selecting aryl units for copolymerization, materials with tailored electronic energies can be developed for specific applications like OPVs. google.comgoogle.com

Table 1: Influence of Thiophene Substitution on Polymer Properties

| Substituent Type | Effect on Polymer Properties | Potential Application |

| Alkyl Chains | Increased solubility and processability, influences solid-state packing. nih.govacs.org | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) nih.gov |

| Alkoxy/Alkylthio Groups | Can decrease the band gap by raising the HOMO level, potentially increasing conductivity after doping. nih.gov | Conductive Polymers nih.gov |

| Aryl Groups (e.g., p-tolyl) | Affects planarity, inter-chain interactions, and HOMO/LUMO energy levels. google.com | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) researchgate.netgoogle.com |

| Fluorine Atoms | Lowers both HOMO and LUMO levels, can improve charge transport. acs.org | p-type Semiconductors for FETs and OPVs acs.org |

| Cyano Groups | Can enhance photoluminescence, useful for emissive applications. researchgate.net | Polymeric Light-Emitting Diodes (PLEDs) researchgate.net |

Components in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them promising candidates for applications in electronics, catalysis, and gas storage. mdpi.comnih.gov Thiophene-based building blocks have garnered significant attention for constructing COFs due to their inherent conductivity and photocatalytic activity, which can be retained within the COF structure. mdpi.comresearchgate.net The unique architecture of 2D COFs, featuring stacked 2D layers, creates infinite 1D columns that are ideal for charge and exciton (B1674681) transport. nih.gov

While the specific use of this compound in a COF is not explicitly documented, the principles of COF design show its potential as a building block or a modifying unit. The synthesis of COFs often involves the reaction of monomers with specific geometries, such as linear or trigonal units, to form extended porous networks. nih.govcapes.gov.br Thiophene derivatives, like thieno[3,2-b]thiophene-2,5-diboronic acid, have been successfully used to create highly crystalline COFs. nih.gov

The incorporation of a molecule like this compound would require its functionalization with appropriate reactive groups (e.g., boronic acids, amines, aldehydes) to enable polymerization into a COF structure. The presence of the methyl and p-tolyl groups would influence the resulting COF's properties, such as its pore size, surface area, and electronic characteristics. mdpi.comnih.gov Researchers have demonstrated that modifying thiophene building blocks, for instance by creating donor-acceptor type molecules, can tune the electronic properties of the final COF. mdpi.com This highlights the potential for using substituted thiophenes to engineer functional COF materials for electronic and photocatalytic applications. mdpi.comnih.gov

Dye Chemistry and Advanced Pigments based on Thiophene Scaffolds

Thiophene-based scaffolds are integral to the synthesis of a wide variety of dyes and pigments, particularly azo dyes. espublisher.comsapub.org These dyes are used in diverse applications, including textiles, polymers, paints, and inks. espublisher.com Thiophene rings are valuable components in dye chemistry because their electron-rich nature allows for the creation of extensive π-conjugated systems, which are responsible for the absorption of light in the visible spectrum (i.e., color). nih.gov

Azo dyes are organic compounds characterized by the -N=N- functional group, which connects two aryl or alkyl groups. espublisher.com Thiophene-based azo dyes, where one of the aryl groups is a thiophene ring, are known for producing a range of colors from red to blue with high extinction coefficients. espublisher.com The exact color and properties of the dye can be modified by attaching various substituents to the thiophene ring and the other aromatic component. sapub.org

The structure of this compound provides a foundation for creating novel dyes. By introducing a diazonium salt to couple with the thiophene ring, or by functionalizing the thiophene to act as the diazo component itself, a variety of azo dyes could be synthesized. The methyl and p-tolyl groups would act as auxochromes or modifying groups, influencing the electronic distribution within the conjugated system and thus shifting the absorption wavelength and color of the dye. sapub.org For example, a series of disperse dyes based on 2-aminothiophene derivatives have been synthesized and applied to polyester (B1180765) fibers, yielding various color shades with good fastness properties, with the final shade depending on the nature of the substituents. sapub.org Furthermore, thiophene-based organic dyes with π-conjugated bridges are being developed for advanced applications like live-cell imaging, demonstrating the versatility of these scaffolds. rsc.org

Theoretical Investigations into Corrosion Inhibition

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for studying and predicting the efficiency of organic corrosion inhibitors. scienceopen.comresearchgate.net These computational studies analyze the relationship between the molecular structure of a potential inhibitor and its ability to protect a metal surface from corrosion. mdpi.com Key parameters calculated include the energies of the HOMO and LUMO, the energy gap (ΔE), dipole moment, and the fraction of electrons transferred (ΔN), which correlate with inhibition efficiency. researchgate.net

While direct theoretical studies on the corrosion inhibition properties of this compound are not widely available, research on structurally similar compounds provides significant insight. For example, theoretical studies on thiourea (B124793) derivatives containing a p-tolyl group have been conducted to understand their anticorrosion mechanisms. researchgate.netnih.gov These studies show that organic molecules containing heteroatoms (like sulfur in thiophene and nitrogen in urea (B33335) derivatives), π-electrons from aromatic rings, and polar functional groups are effective corrosion inhibitors. scienceopen.comnih.gov They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.com

The adsorption can be physical (physisorption), chemical (chemisorption), or a mix of both. mdpi.com The p-tolyl group and the electron-rich thiophene ring in this compound would be expected to facilitate strong adsorption on a metal surface. DFT calculations could elucidate the mechanism of this interaction. A high HOMO energy value for an inhibitor molecule suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Conversely, a low LUMO energy indicates a capacity to accept electrons from the metal. researchgate.netmdpi.com The planarity of the molecule and its molecular volume also play a role in its surface coverage and effectiveness. researchgate.net

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons. Higher values often correlate with better inhibition. researchgate.net |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons. Lower values indicate a higher tendency for electron acceptance. researchgate.net |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates the reactivity of the inhibitor molecule. A lower ΔE often implies higher inhibition efficiency. researchgate.net |

| Dipole Moment | µ | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. researchgate.net |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. researchgate.net |

| Adsorption Energy | Eads | The calculated energy of adsorption on a metal surface (e.g., via Monte Carlo simulations) indicates the stability of the protective film. researchgate.net |

Advanced Topics and Future Research Directions for 3 Methyl 4 P Tolyl Thiophene

Implementation of Green Chemistry Principles in the Synthesis and Derivatization

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. acs.orghansrajcollege.ac.in For the synthesis and derivatization of 3-Methyl-4-(p-tolyl)thiophene, this involves a shift towards more sustainable and efficient methodologies.

Key Green Chemistry Principles and Their Application:

| Green Chemistry Principle | Application in Thiophene (B33073) Synthesis |

| Waste Prevention | Designing synthetic routes that minimize byproducts. hansrajcollege.ac.in |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. hansrajcollege.ac.in |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances with little to no toxicity. hansrajcollege.ac.in |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. acs.orgrsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. hansrajcollege.ac.in |

| Use of Renewable Feedstocks | Employing starting materials derived from renewable resources instead of depletable petrochemicals. hansrajcollege.ac.in |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce reaction steps and waste. hansrajcollege.ac.in |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. hansrajcollege.ac.in |

Modern synthetic strategies for thiophene derivatives are increasingly focused on these principles. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed for the synthesis of thiophene derivatives. nih.gov The use of water as a solvent in organic synthesis is another significant advancement, as it is non-toxic, non-flammable, and readily available. rsc.org Research into agro-waste-based solvent mediums for the synthesis of related heterocyclic compounds has also shown promise, offering an eco-friendly and inexpensive alternative to conventional solvents. nih.gov Future efforts will likely concentrate on developing one-pot syntheses and utilizing catalytic systems that can be recycled and reused, further enhancing the sustainability of producing this compound and its derivatives. unipa.it

Supramolecular Assembly and Self-Organization Phenomena

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of nanoscience. For thiophene derivatives like this compound, understanding and controlling their self-assembly is crucial for developing new materials with tailored properties. nih.govacs.org

The self-organization of thiophene-based molecules is driven by a combination of non-covalent interactions, including:

π-π stacking: Interactions between the aromatic thiophene rings. researchgate.net

Hydrogen bonding: Particularly relevant when functional groups capable of hydrogen bonding are introduced. nih.gov

Van der Waals forces: Arising from the alkyl and aryl substituents.

The specific substitution pattern on the thiophene ring significantly influences the resulting supramolecular architecture. For instance, altering the attachment point of a substituent can switch the molecular packing from a head-to-tail to a head-to-head arrangement. nih.gov The introduction of urea (B33335) groups into thiophene derivatives has been shown to induce the formation of stable, well-ordered two-dimensional arrays at a liquid-solid interface, driven by hydrogen bonding. acs.org

Scanning tunneling microscopy (STM) is a powerful technique for visualizing these self-assembled structures at the sub-molecular level, providing insights into how molecular design controls the packing of molecules on surfaces. acs.org Future research will likely focus on designing derivatives of this compound with specific functional groups to direct their self-assembly into complex and functional architectures, such as nanofibers and other nanostructured materials. nih.gov

Integration into Nanomaterials and Exploration of Size-Dependent Properties

The integration of organic molecules like this compound into nanomaterials opens up possibilities for creating hybrid materials with novel electronic and optical properties. thieme-connect.com The properties of these nanomaterials can be highly dependent on their size and morphology. 20.210.105acs.org

For example, studies on poly(substituted thiophene) nanoparticles have demonstrated that their absorption and fluorescence spectra, as well as their thermochromic behavior, are clearly size-dependent. 20.210.105 As the size of the nanoparticles decreases, a blue shift in the photoluminescence spectra is often observed. acs.org This phenomenon can be attributed to several factors, including quantum confinement and lattice softening. acs.org

Methods for Nanoparticle Preparation:

| Method | Description |

| Reprecipitation Method | A solution of the polymer is injected into a poor solvent, causing the polymer to precipitate as nanoparticles. The size can be controlled by adjusting the concentration and temperature. 20.210.105 |

| Oxidative Polymerization | A catalyst, such as Fe³⁺, is used to polymerize thiophene monomers, forming nanoparticles. acs.org |

The ability to control the size of these nanoparticles allows for the tuning of their properties without altering the chemical structure of the constituent molecules. 20.210.105 Future research will likely explore the incorporation of this compound into various nanostructures, such as nanoparticles, nanowires, and thin films, and investigate how size and dimensionality affect their electronic, optical, and sensing capabilities.

Comprehensive Structure-Property Relationship (SPR) Studies for Rational Material Design

The rational design of new materials with specific functionalities relies on a deep understanding of the relationship between a molecule's chemical structure and its macroscopic properties. acs.orgmdpi.com For this compound, comprehensive structure-property relationship (SPR) studies are essential for guiding the design of new derivatives for targeted applications. nih.govnih.gov

Computational modeling, particularly density functional theory (DFT), plays a crucial role in predicting the electronic and optical properties of thiophene-based molecules. mdpi.com These theoretical calculations can provide insights into:

Frontier molecular orbital (HOMO and LUMO) energy levels: These determine the electronic and optical properties, including the bandgap.

Charge transport properties: Predicting whether a material will be a good hole or electron transporter. mdpi.com

Molecular conformation: Understanding the preferred spatial arrangement of the molecule. acs.org

Experimental studies complement these theoretical predictions by providing real-world data on the performance of these materials in devices. For example, the strategic placement of substituents on a thiophene backbone can significantly impact the performance of organic light-emitting diodes (OLEDs) and organic solar cells. acs.org By systematically varying the substituents on the this compound core and correlating these changes with observed properties, researchers can develop a predictive framework for designing new materials with optimized performance. nih.gov

Exploration of Emerging Applications beyond Current Understandings

While thiophene derivatives are well-established in fields like organic electronics, there is a vast, underexplored landscape of potential applications for molecules like this compound.

Potential Emerging Applications:

Medicinal Chemistry: Thiophene-containing compounds have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govajol.info The specific structure of this compound could serve as a scaffold for developing new therapeutic agents. evitachem.com For instance, derivatives have been investigated as inhibitors of bacterial histidine kinases, which are essential for bacterial signal transduction. nih.govnih.gov

Photocatalysis: Conjugated porous polymers incorporating thiophene units have demonstrated potential for photocatalytic hydrogen evolution from water. rsc.org The electronic properties of this compound could be harnessed in the design of new photocatalysts for solar fuel production.

Sensing: The fluorescence of thiophene-based materials can be sensitive to their environment, making them suitable for chemical and biological sensors. For example, the fluorescence of a thiophene-based derivative was found to change in response to pH. frontiersin.org

Nonlinear Optics: The extended π-conjugated system in thiophene derivatives can give rise to significant nonlinear optical properties, which are of interest for applications in photonics and optical data storage. espublisher.com

Future research will involve synthesizing novel derivatives of this compound and screening them for a wide range of activities. This exploration could lead to the discovery of entirely new applications for this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.